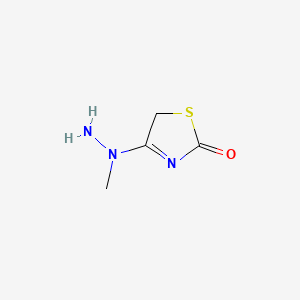
2(5H)-Thiazolone, 4-(1-methylhydrazino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Thiazolone, 4-(1-methylhydrazino)- is a heterocyclic compound with a thiazolone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the 1-methylhydrazino group adds unique reactivity and functionality to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazolone ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Thiazolone, 4-(1-methylhydrazino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine derivatives.
Substitution: The 1-methylhydrazino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolones. These products can have different properties and applications based on their chemical structure.
Aplicaciones Científicas De Investigación
2(5H)-Thiazolone, 4-(1-methylhydrazino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- involves its interaction with various molecular targets. The 1-methylhydrazino group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Methylhydrazino)-7-nitrobenzofurazan
- 1-(4-Methoxybenzyl)-1-methylhydrazine
- 1-(2,5-Dimethoxybenzyl)-1-methylhydrazine
Uniqueness
2(5H)-Thiazolone, 4-(1-methylhydrazino)- is unique due to its thiazolone core structure combined with the 1-methylhydrazino group This combination imparts distinct reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
34551-16-1 |
|---|---|
Fórmula molecular |
C4H7N3OS |
Peso molecular |
145.19 g/mol |
Nombre IUPAC |
4-[amino(methyl)amino]-5H-1,3-thiazol-2-one |
InChI |
InChI=1S/C4H7N3OS/c1-7(5)3-2-9-4(8)6-3/h2,5H2,1H3 |
Clave InChI |
KNJCTFZVIQWGDB-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=NC(=O)SC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


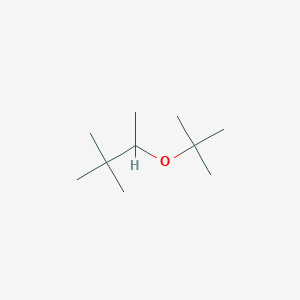
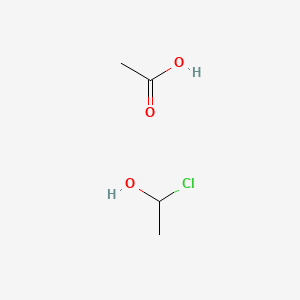
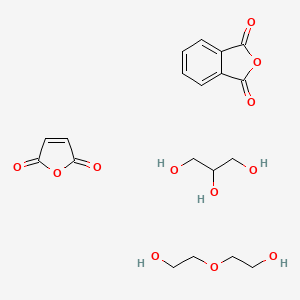
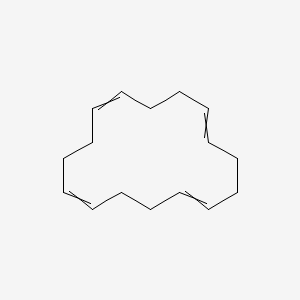
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
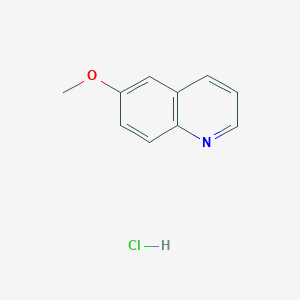
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
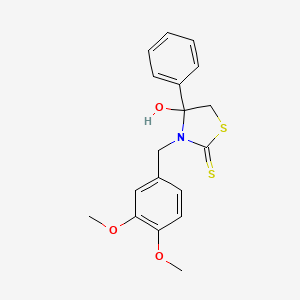

![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
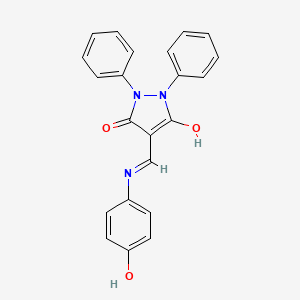
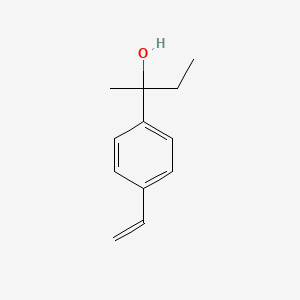
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
